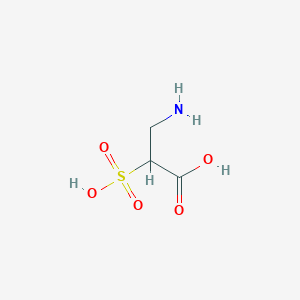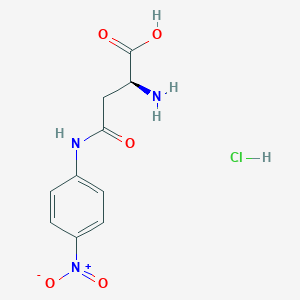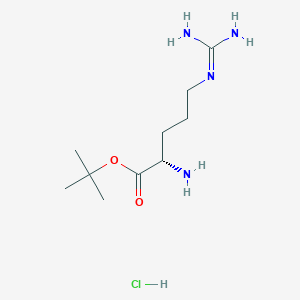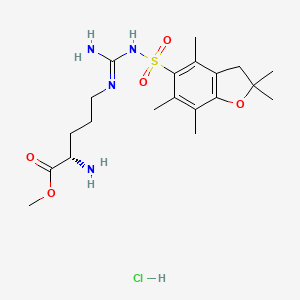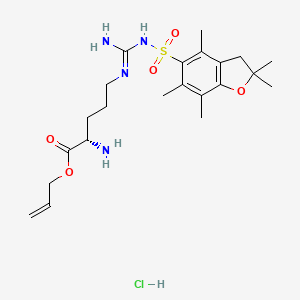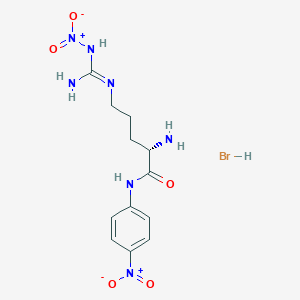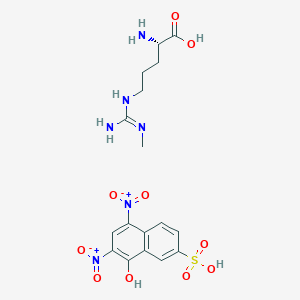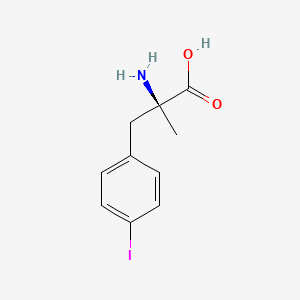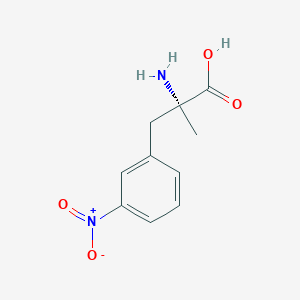
Bzl-Ser(Bzl)-Ome hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl-L-serine benzyl ester hydrochloride is a chemical compound that is commonly used in peptide synthesis. It is a derivative of serine, an amino acid, and is often used as a protecting group in the synthesis of peptides and proteins. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-L-serine benzyl ester hydrochloride typically involves the protection of the hydroxyl group of serine with a benzyl group. This is followed by the esterification of the carboxyl group with another benzyl group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Protection of Hydroxyl Group: The hydroxyl group of serine is protected by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide. This forms benzyl-L-serine.
Esterification: The carboxyl group of benzyl-L-serine is then esterified by reacting it with benzyl alcohol in the presence of a catalyst such as hydrochloric acid. This forms benzyl-L-serine benzyl ester.
Formation of Hydrochloride Salt: The final product, benzyl-L-serine benzyl ester hydrochloride, is obtained by reacting benzyl-L-serine benzyl ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of benzyl-L-serine benzyl ester hydrochloride follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Benzyl-L-serine benzyl ester hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzyl-L-serine and benzyl alcohol.
Deprotection: The benzyl protecting groups can be removed under mild hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Deprotection: Palladium on carbon and hydrogen gas.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Benzyl-L-serine and benzyl alcohol.
Deprotection: L-serine.
Substitution: Substituted serine derivatives.
科学的研究の応用
Benzyl-L-serine benzyl ester hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: It is used as a protecting group in peptide synthesis, allowing for the selective modification of peptides and proteins.
Biology: The compound is used in the study of enzyme mechanisms and protein structure.
Medicine: It is used in the synthesis of peptide-based drugs and as a precursor in the production of various pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of benzyl-L-serine benzyl ester hydrochloride involves its role as a protecting group in peptide synthesis. The benzyl groups protect the hydroxyl and carboxyl groups of serine, preventing unwanted side reactions during peptide bond formation. The protecting groups can be removed under mild conditions, allowing for the selective deprotection and modification of peptides.
Molecular Targets and Pathways
The primary molecular targets of benzyl-L-serine benzyl ester hydrochloride are the hydroxyl and carboxyl groups of serine. The compound interacts with these functional groups to form stable benzyl-protected derivatives, which can be selectively deprotected under specific conditions.
類似化合物との比較
Benzyl-L-serine benzyl ester hydrochloride is similar to other serine derivatives used in peptide synthesis, such as:
Benzyl-L-serine: Lacks the esterified carboxyl group.
Benzyl-L-serine methyl ester: Contains a methyl ester instead of a benzyl ester.
Benzyl-L-serine ethyl ester: Contains an ethyl ester instead of a benzyl ester.
Uniqueness
The uniqueness of benzyl-L-serine benzyl ester hydrochloride lies in its dual benzyl protection, which provides enhanced stability and ease of removal under mild conditions. This makes it particularly valuable in peptide synthesis, where selective protection and deprotection are crucial.
List of Similar Compounds
- Benzyl-L-serine
- Benzyl-L-serine methyl ester
- Benzyl-L-serine ethyl ester
特性
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c1-21-18(20)17(19-12-15-8-4-2-5-9-15)14-22-13-16-10-6-3-7-11-16;/h2-11,17,19H,12-14H2,1H3;1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWNEJBKOMBVFO-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
